2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
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Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in neurological function and inflammatory responses.
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding , leading to inhibition of the target enzymes’ activity .
Biochemical Pathways
Given its potential inhibitory effects on ache, bche, and lox , it may impact cholinergic signaling and lipid metabolism pathways.
Result of Action
Inhibition of ache, bche, and lox could potentially lead to changes in neurological function and inflammatory responses .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide belongs, can undergo various radical reactions . These reactions can lead to the formation of new compounds with potential biological activity .
Cellular Effects
Related compounds have been shown to have potent anti-inflammatory effects in cellular models
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions . These reactions could potentially lead to changes in gene expression or enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide typically involves the reaction of imidazo[1,2-a]pyridine derivatives with hydrazine derivatives. One common method includes the condensation of 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine carboxylic acids.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of N-substituted hydrazides.
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid: Similar core structure but different functional groups.
2-(Imidazo[1,2-a]pyridin-2-yl)pyridine: Another derivative with variations in the substituent positions.
2-(Imidazo[1,2-a]pyridin-2-yl)quinoline: Contains a quinoline moiety instead of a hydrazide group.
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and chemical materials.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-12-9(14)5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNWRPRNMPQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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